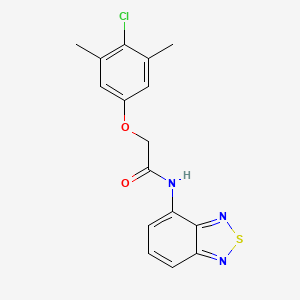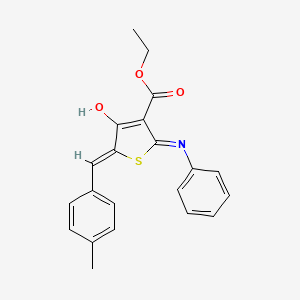
N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylbenzeneethanamine , has the chemical formula C10H15N . It belongs to the class of amides and is characterized by its fused pyrrolidine ring and carboxamide functional group . This compound exhibits interesting properties due to its unique structure.
準備方法
Synthetic Routes:: Several synthetic routes lead to the formation of N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One common approach involves the condensation of N-ethylbenzeneethanamine (N-ethyl-2-phenethylamine) with an appropriate carboxylic acid derivative. The reaction typically occurs under acidic or basic conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers and manufacturers optimize reaction conditions, catalysts, and purification steps to achieve high yields.
化学反応の分析
Reactivity:: N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes yield reduced derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) facilitate reduction.
Substitution: Various halogenating agents (e.g., bromine, chlorine) induce substitution reactions.
Major Products:: The specific products depend on reaction conditions and substituents. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.
科学的研究の応用
N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide finds applications in:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Research: Researchers explore its reactivity and potential as a building block.
Industry: It could serve as a precursor for other compounds.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
類似化合物との比較
While N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique, it shares structural features with related compounds:
N-ethylbenzeneethanamine: A close analogue with a similar backbone .
Methyl N-(2-ethylphenyl)carbamate: Another compound with a related structure .
Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl): A compound with a similar amide linkage .
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-2-14-8-6-7-11-17(14)20-19(23)15-12-18(22)21(13-15)16-9-4-3-5-10-16/h3-11,15H,2,12-13H2,1H3,(H,20,23) |
InChIキー |
MGDFFTXAHMZDRB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)
![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)
![(6Z)-2-cyclohexyl-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649495.png)
![4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11649503.png)
![[2-(2,4-dimethylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11649509.png)



![4-chloro-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649534.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B11649549.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649561.png)
